molecular formula C8H4F6 B1388541 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene CAS No. 1214334-45-8

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No. B1388541
M. Wt: 214.11 g/mol
InChI Key: XERQRPVAOCQNGD-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” is an organofluorine compound. Fluorinated molecules have a wide range of applications and are used in various fields such as medicines, agrochemicals, and more . Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds .


Synthesis Analysis

The synthesis of such compounds often involves strategies like fluorination, trifluoromethylation, difluoromethylation, and monofluoromethylation . For instance, a study describes the difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Another study discusses a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes .


Chemical Reactions Analysis

The chemical reactions involving “1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” could involve various processes such as difluoromethylation of C(sp2)–H bond through Minisci-type radical chemistry . Another study discusses a chemoselective catalytic hydrodefluorination of trifluoromethylalkenes .

Scientific Research Applications

  • Single-Benzene-Based Fluorophores

    • Scientific Field : Organic & Biomolecular Chemistry .
    • Application Summary : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries . They have ushered in a new era in biology and materials science .
    • Methods of Application : The design and analysis of SBBFs involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
    • Results or Outcomes : The development of SBBFs has led to advances in fluorophore-related materials science fields .
  • Trifluoromethyl Ethers

    • Scientific Field : Organic Chemistry .
    • Application Summary : The trifluoromethyl group (−CF 3) confers increased stability and lipophilicity in addition to its high electronegativity . Another fluorinated substituent, the trifluoromethoxy group, is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The synthesis of trifluoromethyl ethers involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
    • Results or Outcomes : The use of fluorine containing compounds for medicinal applications has seen an enormous increase . Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .
  • Defluorinative Functionalization Approach

    • Scientific Field : Organic Chemistry .
    • Application Summary : This approach involves converting the trifluoromethyl to the difluoromethyl motifs, which is considered an efficient synthetic strategy . This method is particularly relevant in the pharmaceutical, agrochemical, and materials sectors .
    • Methods of Application : The process involves a C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .
    • Results or Outcomes : This new approach enables diverse functional group transformations and offers a versatile platform for drug and agrochemical discovery .
  • Thermally Activated Delayed Fluorescence

    • Scientific Field : Materials Chemistry .
    • Application Summary : 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
    • Methods of Application : The design and synthesis of these compounds involve the use of 1,4-Bis(trifluoromethyl)benzene as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .
    • Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
  • Fluorinated Anesthetics

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Fluorinated 1,3-dioxolanes have largely replaced Fluoroxene in clinical use . Many anesthetics currently used are powerful positive allosteric modulators of GABA A .
    • Methods of Application : The synthesis of these anesthetics involves the use of fluorinated 1,3-dioxolanes .
    • Results or Outcomes : The use of these fluorinated anesthetics has greatly benefited the pharmaceutical industry .
  • Electroluminescence

    • Scientific Field : Materials Chemistry .
    • Application Summary : 1,4-Bis(trifluoromethyl)benzene has been used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
    • Methods of Application : The design and synthesis of these compounds involve the use of 1,4-Bis(trifluoromethyl)benzene as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .
    • Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Future Directions

The future directions in the research and application of “1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” could involve the development of more environmentally friendly processes for fluorination and fluoroalkylation . There’s also a growing interest in organic compounds containing the difluoromethyl group, as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .

properties

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQRPVAOCQNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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